molecular formula C17H20N2O2 B592219 tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate CAS No. 1083057-14-0

tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate

Cat. No. B592219
M. Wt: 284.359
InChI Key: RZGNTHQZYZRDDB-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate” is a chemical compound with the CAS Number: 1083057-14-0. It has a molecular weight of 284.36 . The compound is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20C .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C17H20N2O2/c1-11-8-9-14 (18)19-15 (11)12-6-5-7-13 (10-12)16 (20)21-17 (2,3)4/h5-10H,1-4H3, (H2,18,19) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It also has inhibitory effects on CYP1A2 and CYP2C19 . The compound has a Log Po/w (iLOGP) of 2.92, indicating its lipophilicity . Its water solubility is 0.0371 mg/ml .

Scientific Research Applications

  • Chemoselective tert-butoxycarbonylation reagent for amines

    • Application : This compound has been used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines .
  • Antitubulin Agents

    • Application : This compound has been identified as a new antiproliferative agent that inhibits cancer cell growth .
    • Method : The compound interacts with tubulin at micromolar levels leading to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death .
    • Results : The 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative 3a and its 6-ethoxycarbonyl homologue 3b inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .
  • Chemical Properties : This compound has a molecular weight of 284.36 and its IUPAC name is tert-butyl 3-(6-amino-3-methyl-2-pyridinyl)benzoate . It is a solid substance that should be stored in a dark place, under -20°C .
  • Safety Information : The compound has a GHS07 signal word of “Warning” and hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
  • Pharmacokinetics : The compound is predicted to have high GI absorption and is BBB permeant . It is also predicted to be an inhibitor of CYP1A2 and CYP2C19 .

Safety And Hazards

The compound is associated with several hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261-P305+P351+P338 , suggesting that one should avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-8-9-14(18)19-15(11)12-6-5-7-13(10-12)16(20)21-17(2,3)4/h5-10H,1-4H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGNTHQZYZRDDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)N)C2=CC(=CC=C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670429
Record name tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate

CAS RN

1083057-14-0
Record name Benzoic acid, 3-(6-amino-3-methyl-2-pyridinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083057-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-(6-amino-3-methyl-2-pyridinyl)-, 1,1-dimethylethyl ester
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1083057140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.226.687
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 2-(3-(tert-butoxycarbonyl)phenyl)-3-methylpyridine-1-oxide (1 eq) and pyridine (4 eq) in MeCN (8 vol) is heated to 70° C. A solution of methanesulfonic anhydride (1.5 eq) in MeCN (2 vol) is added over 50 min via addition funnel maintaining the temperature at less than 75° C. The mixture is stirred for an additional 0.5 hours after complete addition. The mixture is then allowed to cool to ambient. Ethanolamine (10 eq) is added via addition funnel. After stirring for 2 hours, water (6 vol) is added and the mixture is cooled to 10° C. After stirring for NLT 3 hours, the solid is collected by filtration and washed with water (3 vol), 2:1 MeCN/water (3 vol), and MeCN (2×1.5 vol). The solid is dried to constant weight (<1% difference) in a vacuum oven at 50° C. with a slight N2 bleed to afford tert-butyl-3-(6-amino-3-methylpyridin-2-yl)benzoate as a red-yellow solid (53% yield).
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Synthesis routes and methods II

Procedure details

2-(3-(tert-Butoxycarbonyl)phenyl)-3-methylpyridine 1-oxide (29.8 g, 104 mmol) was dissolved in a mixture of acetonitrile (662 mL) and pyridine (33.8 mL, 418 mmol) under an atmosphere of argon. 4-Methylbenzene-1-sulfonyl chloride (pTsCl, 25.9 g, 136 mmol) was added and the reaction mixture was heated at 75° C. for 5 hours. 2-Aminoethanol (166 mL, 2.75 mol) was added after allowing the reaction mixture to cool to room temperature. After one hour, the acetonitrile was evaporated and the crude product was partitioned between ethyl acetate and a saturated aqueous solution of sodium chloride. The layers were separated and the organic layer was evaporated to dryness and then purified on 1.5 kg of silica gel utilizing a gradient of 0-100% ethyl acetate in hexanes to yield tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate (15.2 g, 51%) as a white solid. ESI-MS m/z calc. 284.1, found 285.2 (M+1)+. Retention time 1.16 minutes. 1H NMR (400 MHz, DMSO-d6) δ 7.99-7.98 (m, 1H), 7.90-7.87 (m, 1H) 7.72-7.7.69 (m, 1H), 7.52 (t, J=7.7 Hz, 1H), 7.31 (d, J=8.3 Hz, 1H), 6.42 (d, J=8.3 Hz, 1H), 5.83 (s, 2H), 2.11 (s, 3H), 1.54 (s, 9H).
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Citations

For This Compound
1
Citations
Z Časar - Synthesis, 2020 - thieme-connect.com
The US Food and Drug Administration approved 18 new drugs that incorporate the cyclopropyl structural motif in the time frame from 2012 to 2018. This review provides an overview of …
Number of citations: 42 www.thieme-connect.com

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